

An In-depth Technical Guide to 3-amino-4-methoxy-N,N-dimethylbenzamide

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Compound of Interest

Compound Name: 3-amino-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B1284832

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of the chemical compound **3-amino-4-methoxy-N,N-dimethylbenzamide** (CAS No. 953888-49-8). Due to the limited publicly available data for this specific molecule, this guide also includes inferred information based on established chemical principles and data from structurally related compounds to offer a predictive profile.

Chemical Identity and Properties

Structure:

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Source
CAS Number	953888-49-8	ChemBridge, ChemicalBook
Molecular Formula	C10H14N2O2	ChemicalBook
Molecular Weight	194.23 g/mol	ChemicalBook
MDL Number	MFCD09734841	ChemicalBook

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not readily available in public literature. The data presented are based on database entries.

Commercial Availability

3-amino-4-methoxy-N,N-dimethylbenzamide is available as a research chemical from several specialized suppliers. The purity and quantity may vary, and it is recommended to contact the suppliers directly for detailed specifications and pricing.

Table 2: Commercial Suppliers of **3-amino-4-methoxy-N,N-dimethylbenzamide**

Supplier	Location	Catalog Number (Example)
ChemBridge	USA	BB-4032507
BLDpharm	China	BD278623
J & K SCIENTIFIC LTD.	China	-
Amatek Scientific Co. Ltd.	China	-
Shanghai Amico Chemicals Co. LTD.	China	-
Biosynth	Switzerland	-

Note: This is not an exhaustive list, and availability may change. Catalog numbers are for reference and may vary.

Proposed Synthesis and Experimental Protocols

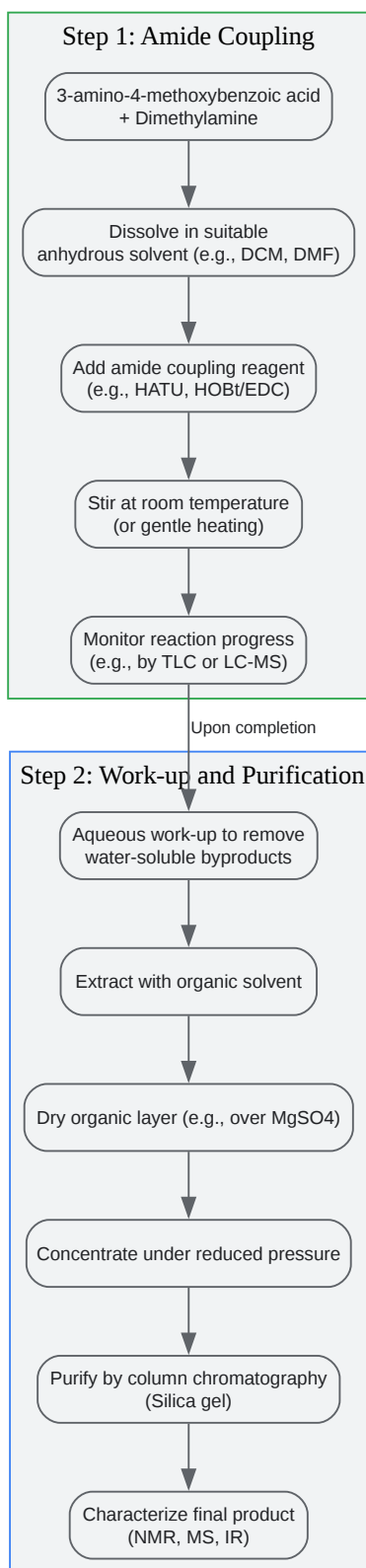
While a specific, detailed experimental protocol for the synthesis of **3-amino-4-methoxy-N,N-dimethylbenzamide** is not published, a plausible synthetic route can be proposed based on standard organic chemistry methodologies. The most common method for forming an N,N-disubstituted benzamide is through the coupling of a benzoic acid derivative with a secondary amine.

A logical precursor for this synthesis is 3-amino-4-methoxybenzoic acid. The synthesis would likely proceed in two key steps:

- Amide Bond Formation: Coupling of 3-amino-4-methoxybenzoic acid with dimethylamine using a suitable coupling agent.
- Purification: Purification of the final product using standard techniques such as column chromatography or recrystallization.

Experimental Workflow: Proposed Synthesis

Below is a diagram illustrating the proposed experimental workflow for the synthesis of **3-amino-4-methoxy-N,N-dimethylbenzamide**.



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Proposed experimental workflow for synthesis.

Detailed Methodologies:

Materials:

- 3-amino-4-methoxybenzoic acid
- Dimethylamine (or dimethylamine hydrochloride with a base)
- Amide coupling reagent (e.g., HATU, HOBt/EDC)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Base (if using dimethylamine hydrochloride, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
- Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

- **Reaction Setup:** To a solution of 3-amino-4-methoxybenzoic acid (1 equivalent) in an anhydrous solvent, add the amide coupling reagents (e.g., HOBt and EDC, each ~1.2 equivalents).
- **Amine Addition:** Add dimethylamine (or dimethylamine hydrochloride and a base like TEA, ~1.5 equivalents).
- **Reaction:** Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and coupling agent byproducts.

- Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
- Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

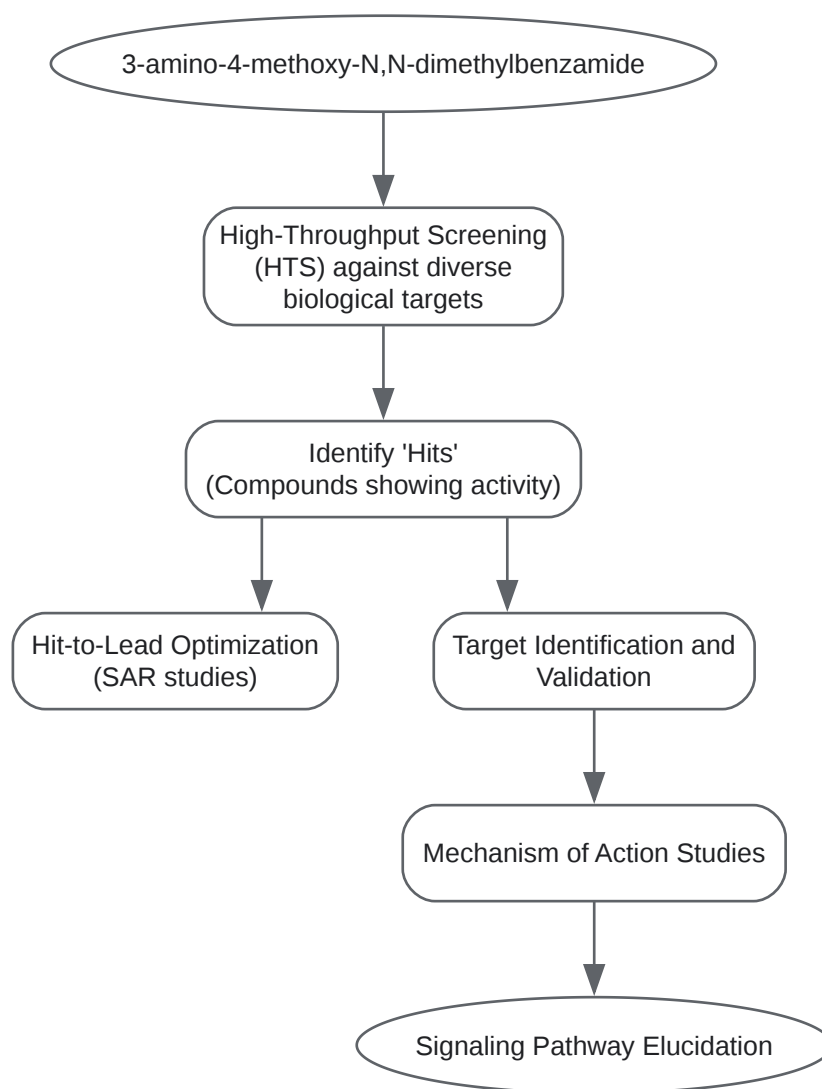
Currently, there is no specific information in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for **3-amino-4-methoxy-N,N-dimethylbenzamide**.

However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of benzamide are known to exhibit diverse pharmacological activities, including but not limited to:

- Antipsychotic agents (e.g., amisulpride)
- Antiemetic agents (e.g., metoclopramide)
- PARP inhibitors for cancer therapy (e.g., olaparib)
- Antimicrobial agents

Given the structural motifs of an aminobenzamide, it is plausible that this compound could be investigated for its potential as an intermediate in the synthesis of more complex molecules or screened for various biological activities. Any research into the biological function of this compound would need to begin with initial screening assays to determine its potential therapeutic area.

Without experimental data on its biological targets, a signaling pathway diagram cannot be constructed at this time. The diagram below illustrates a logical workflow for initiating such an investigation.



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Logical workflow for biological activity screening.

Conclusion

3-amino-4-methoxy-N,N-dimethylbenzamide is a commercially available substituted benzamide. While specific experimental data on its synthesis, physicochemical properties, and biological activity are scarce, this guide provides a robust framework for researchers based on established chemical principles and the commercial landscape. The proposed synthetic route offers a clear path for its preparation in a laboratory setting. Further research is required to elucidate its specific properties and potential applications in drug discovery and development.

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